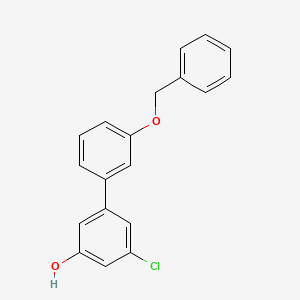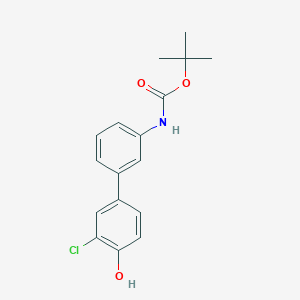
5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% (5-BSP-2-CP) is a synthetic chemical compound that has been used in a variety of scientific research applications. The compound was first synthesized in the 1970s and has been used in a wide range of studies since then.
科学研究应用
5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% has been used in a wide range of scientific research applications, including studies of its pharmacological properties and its potential for use as a therapeutic agent. The compound has been studied for its ability to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% has been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
作用机制
The mechanism of action of 5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% is not fully understood. However, studies have shown that the compound is able to inhibit the enzyme acetylcholinesterase, likely by binding to the active site of the enzyme and preventing the breakdown of acetylcholine. In addition, 5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% has been shown to inhibit the enzyme COX-2, likely by binding to the active site and preventing the production of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% are not fully understood. However, studies have shown that the compound is able to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% has been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
实验室实验的优点和局限性
The primary advantage of using 5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% for scientific research is its ability to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% has been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. The primary limitation of using 5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% for scientific research is the lack of understanding of its exact mechanism of action.
未来方向
Given the potential of 5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% as an inhibitor of acetylcholinesterase and cyclooxygenase-2, there are a number of potential future directions for further research. These include exploring the compound’s potential as a therapeutic agent for diseases and conditions related to acetylcholine and inflammatory mediators. In addition, further research could be conducted to better understand the exact mechanism of action of 5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95%, as well as its potential side effects and toxicity. Finally, further research could be conducted to explore the potential of 5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% as a drug delivery system.
合成方法
5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% is synthesized through a reaction between 3-t-butylsulfamoylphenol and 2-chlorophenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium on carbon. The reaction is conducted at a temperature of approximately 100°C for several hours. Upon completion, the reaction mixture is cooled and the product is isolated and purified by recrystallization.
属性
IUPAC Name |
N-tert-butyl-3-(4-chloro-3-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-16(2,3)18-22(20,21)13-6-4-5-11(9-13)12-7-8-14(17)15(19)10-12/h4-10,18-19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVURZGIVZRNERD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382304.png)



![2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382341.png)

![3-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382356.png)
![3-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382364.png)



![2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382389.png)